![molecular formula C6H8BrClN2O2S B2633131 (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride CAS No. 1483810-89-4](/img/structure/B2633131.png)
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride
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Overview
Description
The compound is a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . Pyrazoles are often used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives generally consists of a five-membered ring with two nitrogen atoms. The bromo and methyl groups in “(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride” suggest that it has additional complexity .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in a variety of chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Bromopyrazole, the boiling point is 250-260 °C and the melting point is 93-96 °C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound plays a crucial role in the synthesis of heterocyclic compounds. A notable application is in the one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines from 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, where methanesulfonyl chloride serves as the best solvent. This method involves multiple steps like deprotection, imination, key acid-promoted heterocyclization, and aromatization. The process also confirmed the formation of N-[(5-amino-1,3-diaryl-1H-pyrazol-4-yl)methylene]cyanamide as the intermediate (Tseng, Tsai, Li, & Wong, 2019).
Coupling and Cyclization Reactions
The compound is utilized in coupling reactions and cyclization to produce new derivatives. For example, coupling 3-alkyl-4-aryl-1H-pyrazole-5-diazonium chlorides with methylene-active methyl phenacyl sulfones led to new pyrazolo[5,1-c][1,2,4]triazine derivatives through cyclization of intermediate compounds. The reactivity of the methanesulfonyl group in these reactions towards nucleophiles has also been a subject of study (Ledenyova, Kartavtsev, Shikhaliev, & Egorova, 2016).
Catalytic Efficiency in Synthesis Processes
The compound's derivatives have been shown to have high catalytic activity. For instance, ionic liquids derived from 3,5-dimethyl-1H-pyrazole and consisting of chloride and trichlorostannate anions showed high catalytic efficiency in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under solvent-free conditions. The efficiency of these derivatives was notable in producing high yields of the desired products in a short reaction time, and they could be reused multiple times without significant loss in catalytic activity (Vafaee, Davoodnia, Nakhaei, Yadegarian, & Nejatianfar, 2021).
Safety and Hazards
Safety information for 4-Bromopyrazole, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrClN2O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFLYRYUQPEODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonyl chloride |
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